Methyl 2-bromo-3-phenylpropanoate
Overview
Description
Methyl 2-bromo-3-phenylpropanoate (MBP) is an organic compound belonging to the family of carboxylic acid esters. It is a white crystalline solid with a melting point of 111-113°C. MBP is a useful synthetic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other materials. It has been widely used in the synthesis of various drugs, including antibiotics, antifungals, anti-inflammatory drugs, and anti-cancer drugs.
Scientific Research Applications
Organic Synthesis Intermediate
Methyl 2-bromo-3-phenylpropanoate: is widely used as an intermediate in organic synthesis . Its bromine atom is a good leaving group, making it a valuable compound for various substitution reactions to synthesize other organic compounds.
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry for the development of new drugs. It can be transformed into pharmacologically active molecules that may serve as potential treatments for various diseases .
Material Science
In material science, Methyl 2-bromo-3-phenylpropanoate can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can alter the thermal and mechanical properties of the material .
Catalyst Development
Researchers use Methyl 2-bromo-3-phenylpropanoate in the development of catalysts. Its phenyl group can interact with catalyst surfaces, potentially improving the efficiency of catalytic processes .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard or reference material in chromatography to help identify and quantify similar compounds in mixtures .
Agrochemical Research
The compound’s reactivity makes it a candidate for the synthesis of agrochemicals. It could be used to create new pesticides or herbicides with specific properties to improve crop protection .
Mechanism of Action
Target of Action
Methyl 2-bromo-3-phenylpropanoate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The primary targets of Methyl 2-bromo-3-phenylpropanoate are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
In the Suzuki–Miyaura coupling reaction, Methyl 2-bromo-3-phenylpropanoate interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making it a preferred method for carbon–carbon bond formation .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which Methyl 2-bromo-3-phenylpropanoate is used, affects the carbon–carbon bond formation pathway . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of Methyl 2-bromo-3-phenylpropanoate’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules for various applications, including pharmaceuticals and materials science .
Action Environment
The efficacy and stability of Methyl 2-bromo-3-phenylpropanoate, like many other chemical compounds, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can be effectively carried out in a variety of environments.
properties
IUPAC Name |
methyl 2-bromo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCLVXLFVUBZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441467 | |
Record name | Methyl 2-bromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3196-22-3 | |
Record name | Methyl 2-bromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-bromo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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